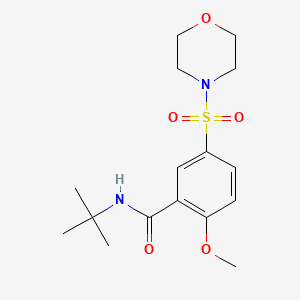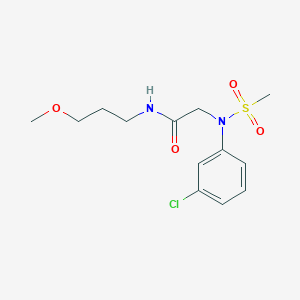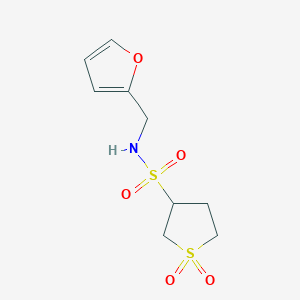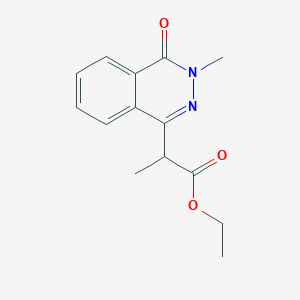
N-(tert-butyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of selective TYK2 inhibitors and has shown promising results in preclinical studies for the treatment of autoimmune diseases.
Mechanism of Action
BMS-986165 selectively inhibits the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways that lead to the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting TYK2, BMS-986165 can reduce the production of these cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity, with an IC50 value of 1.0 nM. In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This reduction in cytokine production leads to a reduction in inflammation and disease severity.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in some lab experiments, as high concentrations may be required. Additionally, the limited availability of BMS-986165 may also be a limitation for some researchers.
Future Directions
There are several potential future directions for the development of BMS-986165. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the combination of BMS-986165 with other inhibitors of the JAK-STAT pathway may have synergistic effects and could lead to improved efficacy in the treatment of autoimmune diseases. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of BMS-986165 in humans and to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of BMS-986165 involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the benzamide core through a palladium-catalyzed coupling reaction. The morpholine and sulfonamide groups are then introduced through subsequent reactions, followed by the final tert-butyl and methoxy groups.
Scientific Research Applications
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. In preclinical studies, BMS-986165 has shown significant efficacy in reducing inflammation and disease severity in animal models of these diseases.
properties
IUPAC Name |
N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)17-15(19)13-11-12(5-6-14(13)22-4)24(20,21)18-7-9-23-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIHOGOFDVWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)

![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)